1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol 1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol
Brand Name: Vulcanchem
CAS No.: 1469057-77-9
VCID: VC3080691
InChI: InChI=1S/C12H15F3OS/c1-8(2)9-3-5-10(6-4-9)17-7-11(16)12(13,14)15/h3-6,8,11,16H,7H2,1-2H3
SMILES: CC(C)C1=CC=C(C=C1)SCC(C(F)(F)F)O
Molecular Formula: C12H15F3OS
Molecular Weight: 264.31 g/mol

1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol

CAS No.: 1469057-77-9

Cat. No.: VC3080691

Molecular Formula: C12H15F3OS

Molecular Weight: 264.31 g/mol

* For research use only. Not for human or veterinary use.

1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol - 1469057-77-9

Specification

CAS No. 1469057-77-9
Molecular Formula C12H15F3OS
Molecular Weight 264.31 g/mol
IUPAC Name 1,1,1-trifluoro-3-(4-propan-2-ylphenyl)sulfanylpropan-2-ol
Standard InChI InChI=1S/C12H15F3OS/c1-8(2)9-3-5-10(6-4-9)17-7-11(16)12(13,14)15/h3-6,8,11,16H,7H2,1-2H3
Standard InChI Key TZLDERIHYAVPRE-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)SCC(C(F)(F)F)O
Canonical SMILES CC(C)C1=CC=C(C=C1)SCC(C(F)(F)F)O

Introduction

Chemical Identity and Structural Characteristics

The compound 1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol is a fluorinated secondary alcohol with a distinct molecular structure featuring several key functional groups. The defining structural elements include a trifluoromethyl group connected to a hydroxylated carbon, a sulfanyl linkage, and a para-substituted phenyl ring with an isopropyl group. These structural components contribute to the compound's unique physicochemical properties and potential biological activities. The trifluoromethyl group, in particular, is known to significantly influence the lipophilicity, metabolic stability, and binding interactions of molecules containing this moiety.

The molecular structure consists of a propan-2-ol backbone substituted with a trifluoromethyl group at position 1 and a sulfanyl linkage to a 4-(propan-2-yl)phenyl group at position 3. This arrangement creates a molecule with distinct polarity characteristics, where the hydroxyl group and trifluoromethyl group contribute to hydrophilic properties, while the aromatic ring with isopropyl substitution provides lipophilic character. The sulfanyl bridge between these moieties offers interesting electron distribution and potential for specific molecular interactions. These structural features collectively determine the compound's behavior in chemical reactions, solubility profiles, and potential biological interactions.

Identification Parameters

Precise identification of 1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol is established through several standardized chemical identifiers and spectroscopic parameters. The compound is registered under CAS Number 1469057-77-9, providing a unique identifier within chemical databases and regulatory systems. For computational chemistry and cheminformatics applications, the compound's Standard InChI is recorded as InChI=1S/C12H15F3OS/c1-8(2)9-3-5-10(6-4-9)17-7-11(16)12(13,14)15/h3-6,8,11,16H,7H2,1-2H3, with a corresponding InChIKey of TZLDERIHYAVPRE-UHFFFAOYSA-N. These identifiers allow for precise structural representation and searching across chemical databases.

Structure-Activity Relationship Considerations

The structural features of 1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol provide valuable insights into potential structure-activity relationships (SAR) relevant to its biological activity. The trifluoromethyl group typically enhances metabolic stability and influences lipophilicity, potentially improving pharmacokinetic properties compared to non-fluorinated analogs. This group's strong electron-withdrawing effect also modifies the acidity of the neighboring hydroxyl group, potentially altering hydrogen bonding characteristics in protein binding sites. The positioning of this group at the terminal carbon of the propan-2-ol backbone creates a specific electronic distribution that could be crucial for biological activity.

Comparative Analysis with Related Compounds

Data Tables

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC12H15F3OS
Molecular Weight264.31 g/mol
CAS Number1469057-77-9
Physical StateNot specified-
Standard InChIInChI=1S/C12H15F3OS/c1-8(2)9-3-5-10(6-4-9)17-7-11(16)12(13,14)15/h3-6,8,11,16H,7H2,1-2H3
Standard InChIKeyTZLDERIHYAVPRE-UHFFFAOYSA-N
SMILESCC(C)C1=CC=C(C=C1)SCC(C(F)(F)F)O
PubChem Compound ID63900846

Structural Components and Their Functions

Structural ComponentLocationPotential FunctionReference
Trifluoromethyl GroupPosition 1 of propan-2-olEnhances metabolic stability, increases lipophilicity, modifies electron distribution
Hydroxyl GroupPosition 2 of propan-2-olHydrogen bond donor/acceptor, provides hydrophilic character, potential reactive site
Sulfanyl LinkagePosition 3 of propan-2-olProvides specific geometry, potential for redox reactions, contributes to molecular recognition
4-(propan-2-yl)phenyl GroupConnected via sulfanyl linkageProvides aromatic surface for π-interactions, hydrophobic character for membrane permeability
Isopropyl GroupPara position of phenyl ringEnhances lipophilicity, provides additional hydrophobic interactions, influences steric properties
Compound TypeStructural SimilarityPotential ApplicationsReference
1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-olTarget compoundPharmaceutical research, enzyme inhibition, receptor binding
1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivativesSimilar trifluoropropanol scaffoldMAGL inhibitors for pain, inflammation, neurodegenerative disorders
1,1,1-Trifluoro-3-(2-propan-2-ylphenyl)sulfanylpropan-2-oneSimilar but with ketone instead of alcoholPotential pharmaceutical intermediate, chemical research
1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-2-propanolSimilar trifluoropropanol with different aromatic systemPharmaceutical research, heterocyclic chemistry

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